

In-Depth Technical Guide: Spectral Data for 2-((p-Aminophenyl)sulphonyl)ethanol

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Compound of Interest

Compound Name: 2-((p-Aminophenyl)sulphonyl)ethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral data for the compound **2-((p-Aminophenyl)sulphonyl)ethanol**. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide combines reported data for closely related structures, predicted values based on established spectroscopic principles, and detailed experimental protocols for obtaining such data. This information is intended to support researchers in the identification, characterization, and utilization of this compound in drug development and other scientific endeavors.

Compound Overview

Structure:

Chemical Formula: $C_8H_{11}NO_3S$

Molecular Weight: 201.24 g/mol

CAS Number: 5246-58-2[1]

Physical Properties:

Property	Value	Source
Melting Point	210-213 °C (decomposes)	ChemicalBook
Boiling Point	469.2±45.0 °C (Predicted)	ChemicalBook

| Density | 1.364±0.06 g/cm³ (Predicted) | ChemicalBook |

Spectral Data

The following tables summarize the predicted and, where available, experimental spectral data for **2-((p-Aminophenyl)sulphonyl)ethanol**. It is important to note that much of the publicly available data pertains to its hydrogen sulfate ester derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Notes
~7.5	d	2H	Ar-H (ortho to SO ₂)	Expected to be downfield due to the electron-withdrawing sulfonyl group.
~6.7	d	2H	Ar-H (ortho to NH ₂)	Expected to be upfield due to the electron-donating amino group.
~5.8	s	2H	NH ₂	Chemical shift can vary depending on concentration and temperature.
~4.9	t	1H	OH	Chemical shift and multiplicity can vary. May exchange with D ₂ O.
~3.8	t	2H	SO ₂ -CH ₂ -CH ₂ -OH	
~3.3	t	2H	SO ₂ -CH ₂ -CH ₂ -OH	

Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (ppm)	Assignment	Notes
~150	C-NH ₂	Quaternary carbon attached to the amino group.
~130	C-SO ₂	Quaternary carbon attached to the sulfonyl group.
~128	Ar-CH (ortho to SO ₂)	
~113	Ar-CH (ortho to NH ₂)	
~59	SO ₂ -CH ₂ -CH ₂ -OH	
~55	SO ₂ -CH ₂ -CH ₂ -OH	

Infrared (IR) Spectroscopy

While a specific spectrum for the title compound is not readily available, the IR spectrum of its hydrogen sulfate ester has been recorded. The key vibrational frequencies expected for **2-((p-Aminophenyl)sulphonyl)ethanol** are listed below.

Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (alcohol), N-H stretch (amine)
3050-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
~1600	Medium	N-H bend (amine)
~1500, ~1450	Medium to Strong	Aromatic C=C stretch
1300-1250	Strong	Asymmetric SO ₂ stretch
1150-1100	Strong	Symmetric SO ₂ stretch
~1050	Strong	C-O stretch (alcohol)

An FTIR spectrum for the related compound, Ethanol, 2-((4-aminophenyl)sulfonyl)-, 1-(hydrogen sulfate), was obtained using a Bruker IFS 85 A instrument with a KBr-Pellet technique[2].

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

m/z	Interpretation
201	[M] ⁺ , Molecular ion
183	[M - H ₂ O] ⁺
156	[M - CH ₂ CH ₂ OH] ⁺
108	[H ₂ N-C ₆ H ₄ -S] ⁺
92	[H ₂ N-C ₆ H ₄] ⁺

UV-Vis Spectroscopy

Predicted UV-Vis Spectral Data (Solvent: Ethanol)

λ _{max} (nm)	Molar Absorptivity (ε)	Transition
~200-220	High	π → π
~280-300	Medium	n → π

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Synthesis of 2-((p-Aminophenyl)sulphonyl)ethanol

A potential synthetic route involves the reduction of a nitro precursor.

Workflow for Synthesis and Purification



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Caption: General workflow for the synthesis and purification of **2-((p-Aminophenyl)sulphonyl)ethanol**.

NMR Spectroscopy

Protocol for ^1H and ^{13}C NMR Analysis

- Sample Preparation:
 - Accurately weigh 5-10 mg of the solid sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , CDCl_3) in an NMR tube. Ensure the solvent is free of protonated impurities[3].
 - If the sample is not fully soluble, gentle warming or sonication may be applied.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Tune the probe for the respective nucleus (^1H or ^{13}C).
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a $30\text{-}45^\circ$ pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

- For ^{13}C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H NMR spectrum.

FT-IR Spectroscopy

Protocol for FT-IR Analysis (KBr Pellet Method)

- Sample Preparation:
 - Grind a small amount (1-2 mg) of the solid sample with a mortar and pestle to a fine powder.
 - Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample[4].
 - Transfer the mixture to a pellet press die.
 - Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

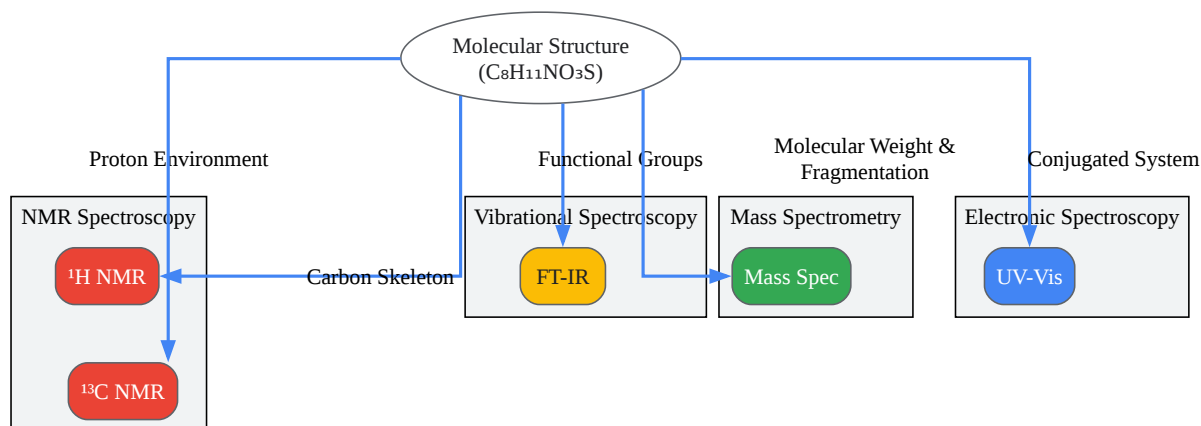
Mass Spectrometry

Protocol for Electrospray Ionization (ESI) Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water[5].
 - Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent system.
 - If necessary, add a small amount of formic acid or ammonium acetate to promote ionization.
- Data Acquisition:
 - Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
 - Acquire the mass spectrum in positive ion mode.
 - Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
- Data Analysis:
 - Identify the molecular ion peak ($[M+H]^+$ or $[M+Na]^+$).
 - Analyze the fragmentation pattern to gain structural information.

Visualizations

Logical Relationship of Spectroscopic Data



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Caption: Interrelation of spectroscopic techniques for molecular structure elucidation.

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